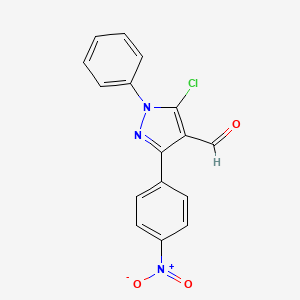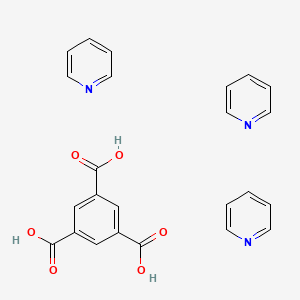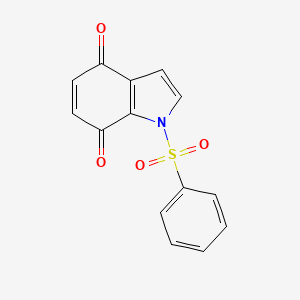![molecular formula C25H25N3S B15166344 N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine CAS No. 303163-03-3](/img/structure/B15166344.png)
N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring followed by the introduction of the pyridyl and benzyl groups. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods like chromatography and recrystallization is essential to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst
Eigenschaften
CAS-Nummer |
303163-03-3 |
|---|---|
Molekularformel |
C25H25N3S |
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
N-benzyl-4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C25H25N3S/c1-3-8-23-28-24(20-12-7-9-18(2)15-20)25(29-23)21-13-14-26-22(16-21)27-17-19-10-5-4-6-11-19/h4-7,9-16H,3,8,17H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
XNUPFQFHYSTKFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=C(S1)C2=CC(=NC=C2)NCC3=CC=CC=C3)C4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Benzyloxy)carbonyl]-3-methylhenicosanoate](/img/structure/B15166261.png)




![3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15166305.png)


![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)


![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B15166371.png)
![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)
